(4-Bromobenzyl)(4-fluorophenyl)sulfane

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers needing precise dual-halogenated aryl sulfides for MRSA SAR and crystal engineering face supply gaps. (4-Bromobenzyl)(4-fluorophenyl)sulfane (CAS 3801-47-6) solves this: - Orthogonal Br handle for Suzuki cross-coupling to diversify anti-MRSA libraries (MIC 2-64 µg/mL). - Halogen bond donor for co-crystal design to enhance API solubility. - Chiral sulfoxide synthesis with unambiguous configurational assignment via Br heavy atom.

Molecular Formula C13H10BrFS
Molecular Weight 297.19 g/mol
Cat. No. B7857722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromobenzyl)(4-fluorophenyl)sulfane
Molecular FormulaC13H10BrFS
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=CC=C(C=C2)F)Br
InChIInChI=1S/C13H10BrFS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
InChIKeyFQQGGUZGMXBDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4-Bromobenzyl)(4-fluorophenyl)sulfane


(4-Bromobenzyl)(4-fluorophenyl)sulfane (CAS 3801-47-6, C₁₃H₁₁BrFS, MW 297.19) is a custom-synthesized aryl sulfide building block characterized by a central thioether bridge connecting a 4-bromobenzyl moiety and a 4-fluorophenyl group . As a dual-halogenated sulfide, it offers a distinct electrophilic and nucleophilic reactivity profile that enables orthogonal cross-coupling chemistry, positioning it as a versatile intermediate for constructing complex pharmaceutical and agrochemical scaffolds that cannot be accessed from simpler monosubstituted analogs [1].

Orthogonal reactivity Enables sequential Pd-catalyzed cross-coupling at the benzyl bromide and photoredox C–S activation. Supports late-stage diversification workflows.
Structural determination Heavy-atom (Br) facilitates absolute configuration assignment via single-crystal XRD. Fits chiral derivatization and stereochemical control studies.
Oxidative stability Electron-withdrawing 4-fluorophenyl group reduces air oxidation compared to electron-rich analogs. May support longer solution shelf-life and cleaner reaction profiles.

Why (4-Bromobenzyl)(4-fluorophenyl)sulfane Cannot Be Replaced


Simple substitution of (4-Bromobenzyl)(4-fluorophenyl)sulfane with structurally analogous aryl sulfides is not possible in rigorous synthetic protocols because the precise electronic and steric environment created by the specific combination of para-bromobenzyl and para-fluorophenyl groups governs reaction outcomes. SAR studies in benzyl phenyl sulfide antibacterial series demonstrate that the identity and position of halogen substituents are not interchangeable; these modifications can toggle biological activity from complete inactivity against MRSA (MIC >64 µg/mL) to potent bactericidal effects (MIC 2–8 µg/mL) [1]. Additionally, the bromine atom provides a heavy-atom handle for unambiguous X-ray crystallographic determination of absolute configuration in chiral derivatizations, a feature absent in the chloro or unsubstituted phenyl analogs [2].

Chloro analog The 4-chlorobenzyl variant lacks the heavy-atom effect for crystallography and shows slower oxidative addition in cross-coupling; reactivity profiles may shift significantly.
Unsubstituted phenyl Replacing the 4-fluorophenyl group with a phenyl ring removes the electron-withdrawing effect, potentially lowering oxidative stability and altering C–S bond strength.
Methyl / methoxy analogs Electron-donating substituents on the phenyl ring can increase susceptibility to air oxidation and do not provide the halogen-bond donor site available from bromine.

(4-Bromobenzyl)(4-fluorophenyl)sulfane: Key Differentiators


Dual Orthogonal Reactive Handles

(4-Bromobenzyl)(4-fluorophenyl)sulfane possesses two distinct reactive sites that can be addressed sequentially: the C–Br bond on the benzyl ring and the C–S thioether linkage. The bromine atom is a premier partner for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), with reactivity quantified by the general order Ar–Br > Ar–Cl in oxidative addition, exhibiting a relative rate constant approximately 100-fold greater for bromides over chlorides in many catalyst systems [1]. In contrast, the (4-chlorobenzyl) analog lacks this kinetic advantage, requiring harsher conditions and often giving lower yields for the same transformation. Simultaneously, the thioether bridge can be selectively oxidized to a sulfoxide or sulfone, or participate in photoredox C–S bond activation to generate carbon-centered radicals for further diversification [2]. This dual orthogonal reactivity profile allows for a greater number of synthetic transformations in a shorter sequence compared to simpler aryl sulfides lacking a heavy halogen leaving group.

Dual orthogonal handles
Class-level
Ar–Br oxidative addition rate ~100× vs Ar–Cl under standard Pd(0) conditions.
Supports faster, higher-yielding cross-coupling for library synthesis.
Data to verify in specific catalyst systems; relative trend from class-level kinetics.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Heavy-Atom Effect for Crystallography

The presence of a bromine atom (Z=35) provides a significant heavy-atom effect, which is critical for solving the phase problem in X-ray crystallography. This allows for the unambiguous determination of the absolute configuration of chiral derivatives synthesized from this building block . The anomalous scattering signal from Br at Cu Kα wavelength (f' = -0.676, f'' = 1.283) is over three times stronger than that of the sulfur atom (f' = 0.319, f'' = 0.557) and dramatically stronger than that from chlorine (f' = 0.348, f'' = 0.701) or fluorine (f' = 0.017, f'' = 0.010) [1]. This property directly addresses the challenge of absolute structure determination for new drug candidates where chiral purity is a critical quality attribute (CQA) for regulatory approval.

Heavy-atom effect
Class-level
Anomalous scattering f'' (Cu Kα): Br 1.283 e⁻ vs Cl 0.701 e⁻, S 0.557 e⁻.
Enables unambiguous absolute configuration assignment by XRD.
Scattering factors from International Tables; actual diffraction quality depends on crystal growth.
Crystallography Structural Biology Analytical Chemistry

Fluorine-Enhanced Oxidative Stability

The 4-fluorophenyl group in (4-Bromobenzyl)(4-fluorophenyl)sulfane exerts a -I inductive effect that reduces the electron density on the adjacent sulfur atom. Computational DFT studies on para-substituted phenyl sulfides show that a fluorine substituent increases the C–S bond dissociation energy (BDE) by approximately 2.1 kcal/mol compared to an unsubstituted phenyl ring, and by 4.5 kcal/mol compared to a 4-methoxyphenyl analog [1]. This translates to a tangible improvement in oxidative stability; the compound is less prone to air oxidation to the sulfoxide during long-term storage in solution or during formulation processing. This is in direct contrast to electron-rich analogs (e.g., (4-bromobenzyl)(4-methoxyphenyl)sulfane), which are known to undergo significant oxidation under ambient conditions, leading to impurity formation that can complicate downstream purification and affect assay reproducibility [1].

Oxidative stability
Class-level
C–S BDE: ~72.5 kcal/mol (4-F-phenyl) vs ~70.4 (phenyl), ~68.0 (4-MeO-phenyl) by DFT.
Supports reduced sulfoxide impurity formation during storage.
DFT class inference; experimental BDE and long-term stability data not provided.
Physicochemical Properties Drug Formulation Stability

Halogen Bonding for Crystal Engineering

The bromine atom in (4-Bromobenzyl)(4-fluorophenyl)sulfane can act as a halogen bond donor. The σ-hole on the bromine can interact with a Lewis base (e.g., carbonyl oxygen, nitrogen in a heterocycle). The halogen bond strength for C–Br···O is typically in the range of 2.5-6.0 kcal/mol, which is comparable in magnitude to a weak hydrogen bond but is highly directional [1]. In contrast, the C–Cl bond in the corresponding (4-chlorobenzyl) analog forms significantly weaker halogen bonds (approx. 1.0-2.5 kcal/mol) due to the lower polarizability of chlorine, while the C–I bond in the iodo analog is stronger but often leads to undesired photolytic cleavage [2]. This intermediate, directional interaction allows for fine control over crystal packing and morphology in co-crystal formulations of active pharmaceutical ingredients (APIs), a property not reliably replicated by chloro or unsubstituted analogs.

Halogen bonding
Class-level
C–Br···O halogen bond: 2.5–6.0 kcal/mol vs C–Cl···O 1.0–2.5 kcal/mol (CSD survey).
Predictable supramolecular synthon for co-crystal engineering.
Interaction strength is system-dependent; co-crystal screening requires experimental validation.
Crystal Engineering Supramolecular Chemistry Material Science

(4-Bromobenzyl)(4-fluorophenyl)sulfane: Application Scenarios


Anti-MRSA Benzyl Phenyl Sulfide Synthesis

In a medicinal chemistry program targeting methicillin-resistant Staphylococcus aureus (MRSA), (4-Bromobenzyl)(4-fluorophenyl)sulfane serves as a critical precursor for library synthesis. Structure-activity relationship (SAR) studies on related benzyl phenyl sulfides show that specific halogenation patterns are essential for antibacterial activity, with active compounds exhibiting MIC values between 2–64 µg/mL against a panel of 11 MRSA strains . The compound's bromide handle allows for rapid diversification via Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups at the benzyl position, exploring the chemical space adjacent to the critical 4-fluorophenyl motif. This approach is directly supported by the synthetic methodology for late-stage functionalization of aryl sulfides under mild, visible-light conditions [6].

Co-Crystal Screening for Bioavailability Enhancement

(4-Bromobenzyl)(4-fluorophenyl)sulfane is an ideal co-former candidate for crystal engineering studies aimed at improving the solubility and bioavailability of poorly soluble drug candidates. The bromine atom acts as a reliable halogen bond donor, forming predictable supramolecular synthons with a variety of pharmaceutically acceptable acceptors (e.g., pyridine, carbonyl, sulfoxide) . This property enables the systematic exploration of novel solid forms (co-crystals, salts) with tailored properties, a methodology widely used to overcome solubility-limited absorption issues in drug development . The resulting co-crystals can exhibit significantly improved aqueous solubility and dissolution rates compared to the parent API.

Chiral Sulfoxide & Sulfone for Configuration Assignment

For research programs investigating chiral sulfoxide-containing molecules, (4-Bromobenzyl)(4-fluorophenyl)sulfane is a valuable starting material. The thioether can be selectively oxidized to the corresponding sulfoxide, generating a chiral center at sulfur. The presence of the bromine atom in the resulting chiral molecule facilitates the unambiguous determination of its absolute configuration via single-crystal X-ray diffraction using the heavy-atom method . This is critical for establishing structure-activity relationships in enantioselective biological assays. Subsequent further oxidation to the achiral sulfone provides a control compound, allowing researchers to deconvolute the contribution of the sulfur oxidation state to overall biological activity [6].

Herbicidal Sulfone Intermediates

The patent literature describes sulfone derivatives as a key class of herbicides, with synthetic routes relying on aryl sulfide intermediates . (4-Bromobenzyl)(4-fluorophenyl)sulfane is positioned as a precursor to the corresponding sulfone (1-bromo-4-(((4-fluorophenyl)sulfonyl)methyl)benzene, CAS 3851-48-7), a compound with predicted physicochemical properties (melting point 160-161 °C, boiling point 468.1 °C) suitable for formulation development [6]. The presence of the bromine atom on the sulfone intermediate offers a further vector for diversification to generate a library of candidate molecules for screening against relevant agricultural pests and weeds.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Aryl bromide handle for rapid Suzuki diversification
MIC endpoint context against MRSA strain panels
Co-crystal engineering
Reliable halogen-bond donor (C–Br)
Solid-form solubility and dissolution rate review
Chiral sulfoxide stereochemical control
Oxidizable thioether with heavy-atom crystallographic handle
Absolute configuration determination and enantioselective assay context
Herbicidal sulfone intermediate research
Precursor to 4-fluorophenyl sulfone with further diversification site
Physicochemical property prediction and formulation screening

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